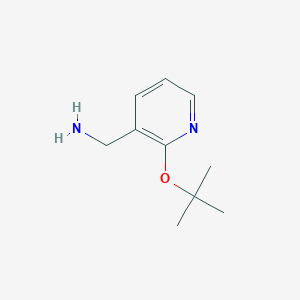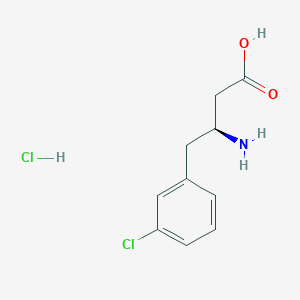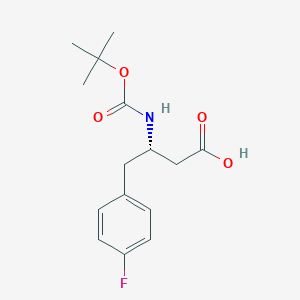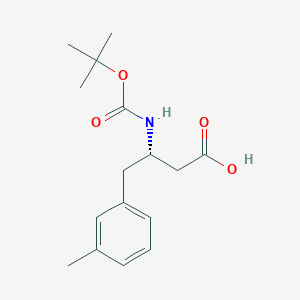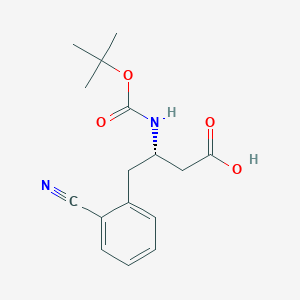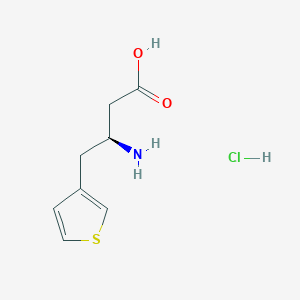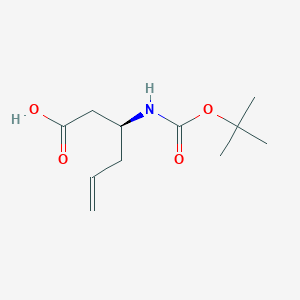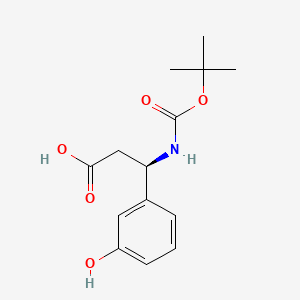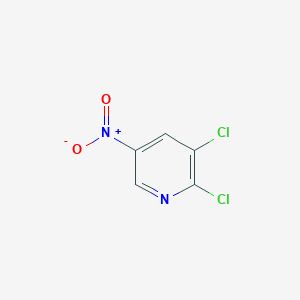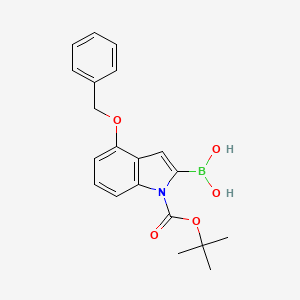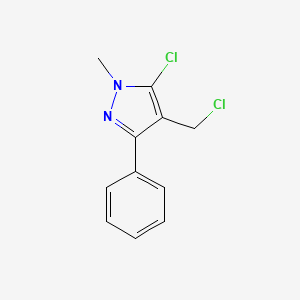
5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, also known as CMPP, is an organic compound commonly used in organic synthesis and scientific research. CMPP is a versatile compound that can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug and polymer synthesis. CMPP has been widely studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Agent
The pyrazole derivative has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the bacteria. This application is particularly important in the development of new antibiotics to combat antibiotic-resistant strains of bacteria .
Anti-inflammatory Medication
Due to its chemical properties, this compound can be used in the synthesis of medications that reduce inflammation. It can inhibit the production of certain substances in the body that are involved in the inflammatory process, making it a valuable component in anti-inflammatory drugs .
Cancer Research
In cancer research, this pyrazole derivative can be utilized to create compounds that may inhibit the growth of cancer cells. Its ability to interfere with cell division and induce apoptosis makes it a candidate for the development of anticancer drugs .
Anticonvulsant Properties
Research has indicated that this compound has potential use in the treatment of epilepsy. It can modulate neurotransmitter release in the brain, which can help in preventing seizures, thus acting as an anticonvulsant .
Analgesic Formulations
The compound’s structure is conducive to the synthesis of analgesic drugs. It can be used to develop new painkillers that work by blocking pain signals in the nervous system .
Antifungal Applications
This pyrazole derivative also shows promise as an antifungal agent. It can interfere with the cell wall synthesis of fungi, leading to their elimination. This is particularly useful in treating fungal infections that are resistant to current antifungal medications .
Propriétés
IUPAC Name |
5-chloro-4-(chloromethyl)-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQDVYHESLDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377070 |
Source


|
| Record name | 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
CAS RN |
321538-19-6 |
Source


|
| Record name | 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321538-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

